N-cycloheptyl-3-nitrobenzamide is a chemical compound characterized by a cycloheptyl group attached to the nitrogen of a benzamide, with a nitro group at the meta position on the benzene ring. This compound has garnered interest in various scientific fields due to its potential biological activity and unique structural properties.
The compound can be synthesized through established organic chemistry techniques, often involving nitration and amidation reactions. It is commercially available from chemical suppliers, facilitating its use in research and development.
N-cycloheptyl-3-nitrobenzamide belongs to the class of organic compounds known as amides, specifically aromatic amides. It is also classified under nitro compounds due to the presence of the nitro group (-NO2) on the aromatic ring.
The synthesis of N-cycloheptyl-3-nitrobenzamide typically involves two main steps:
The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. Typically, nitration is conducted at low temperatures to control the reaction rate and minimize side products.
N-cycloheptyl-3-nitrobenzamide has a molecular formula of . The structure features:
N-cycloheptyl-3-nitrobenzamide can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-cycloheptyl-3-nitrobenzamide may involve interactions with biological targets such as enzymes or receptors. The nitro group could undergo bioreduction within biological systems, leading to reactive intermediates that can interact with cellular components. This interaction may result in inhibition or activation of specific biochemical pathways, contributing to its potential pharmacological effects .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity.
N-cycloheptyl-3-nitrobenzamide is primarily used in scientific research, particularly in medicinal chemistry and pharmacology. Its potential applications include:
Nitrobenzamide derivatives represent a pharmaceutically significant class of compounds characterized by a benzene ring functionalized with a nitro group (–NO₂) at the meta position and an amide linkage to diverse substituents. The structural simplicity of this scaffold belies its versatile biological interactions, enabling activity against cancer targets [1], modulation of cytokine responses [4], and epigenetic regulation [1]. N-Cycloheptyl-3-nitrobenzamide exemplifies this framework, incorporating a seven-membered aliphatic ring that imparts distinct conformational and pharmacokinetic properties. The strategic positioning of the nitro group at the C-3 position creates an electron-deficient aromatic system that facilitates specific binding interactions with biological targets, while the amide bond serves as a critical hydrogen-bonding anchor. This molecular architecture has evolved through systematic optimization efforts to balance target affinity with cellular permeability.
The nitro group (–NO₂) in 3-nitrobenzamide derivatives is a pharmacophoric element that governs electronic distribution and molecular recognition. Its strong electron-withdrawing nature (–R effect) reduces the benzene ring’s electron density by ~40%, enhancing hydrogen-bond acceptor capacity at the carbonyl oxygen (ΔpKa ≈ 1.5–2.0 units) [1]. This polarization enables key interactions with residues in enzymatic binding pockets, as demonstrated in ATAD2 bromodomain inhibitors where nitro groups participate in hydrogen-bond networks with conserved residues like Asn1064 and Tyr1021 [1].
Beyond electronic effects, the nitro group exhibits redox versatility. Under hypoxic conditions in tumor microenvironments, it undergoes enzymatic reduction to reactive intermediates (hydroxylamines, nitroxides) that induce DNA damage . This bioreductive activation underpins the anticancer potential of nitroaromatics like N-cycloheptyl-3-nitrobenzamide derivatives. The nitro group’s geometry also influences binding kinetics: its planar configuration allows π-stacking with histidine and phenylalanine residues, contributing to binding energies of –5.2 to –7.8 kcal/mol in molecular docking studies .
Table 1: Functional Roles of the Nitro Group in Benzamide Bioactivity
Role | Mechanistic Basis | Biological Consequence |
---|---|---|
Electronic Modulation | Resonance withdrawal from carbonyl | Enhanced H-bonding at amide oxygen |
Redox Activity | Bioreduction to nitroanion radicals | Cytotoxic species under hypoxia |
Steric Complementarity | Planar conformation fitting hydrophobic clefts | Improved target binding affinity (IC₅₀ ≤ 10 μM) |
Metabolic Stability | Resistance to oxidative degradation vs. amino analogs | Extended plasma half-life |
The nitro group’s strategic importance is further evidenced in structure-activity relationship (SAR) studies. In theophylline-based ATAD2 inhibitors, deletion of the nitro moiety reduced potency by 8–12-fold, while its substitution with cyano (–CN) groups maintained activity but altered binding modes [1]. For N-cycloheptyl-3-nitrobenzamide, vibrational spectroscopy confirms asymmetric NO₂ stretching at 1532 cm⁻¹ and symmetric stretching at 1347 cm⁻¹, signatures of its electronic coupling with the benzamide core .
The cycloheptyl ring in N-cycloheptyl-3-nitrobenzamide is a steric and lipophilic modulator that critically influences drug-like properties. Compared to smaller cycloalkyl groups (cyclopropyl to cyclohexyl), the seven-membered ring enhances log P values by ~0.8–1.2 units (experimental log P = 4.0) while maintaining aqueous solubility >50 μg/mL [5]. This balance stems from its flexible lipophilicity: the non-planar puckered conformation exposes hydrophobic surfaces for membrane penetration while retaining sufficient polarity for solvation.
Metabolic stability assays reveal that cycloheptyl derivatives resist cytochrome P450 oxidation 3–5× longer than their cyclopentyl or phenyl counterparts due to steric shielding of the amide nitrogen [5]. Molecular dynamics simulations indicate that the ring’s conformational flexibility (pseudorotation barrier: ~10 kcal/mol) allows adaptation to enzymatic pockets, explaining its prevalence in kinase inhibitors and epigenetic modulators [5]. In ATAD2 inhibitors, cycloheptyl-containing analogs demonstrated 5.43 μM IC₅₀ against BT-549 breast cancer cells – superior to smaller cycloalkyl variants [1].
Table 2: Impact of N-Substituent Ring Size on Pharmacokinetic Parameters
Ring Size | ClogP | TPSA (Ų) | Caco-2 Permeability (×10⁻⁶ cm/s) | Microsomal Stability (% remaining) |
---|---|---|---|---|
Cyclopropyl | 2.8 | 61.2 | 12.3 | 65% |
Cyclopentyl | 3.4 | 49.8 | 18.7 | 72% |
Cycloheptyl | 4.0 | 43.5 | 25.9 | 88% |
Cyclooctyl | 4.6 | 40.1 | 27.3 | 84% |
The cycloheptyl group’s volume (~140 ų) also prevents P-glycoprotein recognition, reducing efflux ratios to <2.5 in MDCK-MDR1 assays [5]. X-ray crystallography of benzamide-bound ATAD2 reveals that cycloheptyl fills a deep hydrophobic groove defined by Phe1067, Val1074, and Leu1081, contributing van der Waals energies of –3.7 kcal/mol [1]. Synthetic accessibility further favors cycloheptyl: commercial cycloheptylamine couples to 3-nitrobenzoyl chloride with >90% yield under Schotten-Baumann conditions .
The evolution of N-substituted benzamides spans five decades, originating from dopamine D₂ antagonists like sulpiride. First-generation compounds featured small alkyl or piperazine substituents optimized for CNS penetration [4]. The discovery of ATAD2 bromodomain inhibition by benzamides in 2018 marked a pivotal shift toward cancer applications, with N-cyclopentyl derivatives achieving IC₅₀ ≈ 9 μM [1]. This spurred exploration of larger N-substituents to exploit hydrophobic regions in epigenetic targets.
Fragment-based drug design accelerated scaffold diversification. As detailed in [1], screening of a fragment library (MW 100–250 Da) identified theophylline as a weak ATAD2 binder (IC₅₀ = 324 μM). Scaffold growth strategies incorporated benzamide linkers, yielding compound 19f (N-cycloheptyl analog) with 0.27 μM potency – a 1200-fold improvement. Critical innovations included:
Table 3: Evolution of N-Substituted Benzamide Scaffolds in Targeted Therapy
Generation | Structural Features | Target | Key Compound | Potency (IC₅₀) | Year |
---|---|---|---|---|---|
1st | Small alkyl (methyl, ethyl) | Dopamine receptors | Sulpiride | 15–50 nM | 1970s |
2nd | Piperazine/piperidine | Serotonin receptors | Pimozide | 1.2 nM | 1980s |
3rd | Cyclopropyl/cyclopentyl | ATAD2 bromodomain | Compound 19d | 5.13 μM | 2021 |
4th | Cycloheptyl with nitro/methoxy groups | ATAD2/Myc | N-Cycloheptyl-3-nitrobenzamide analogs | 0.27 μM | 2023 |
Parallel innovations emerged in cytokine modulation. Patent WO2013154878 disclosed benzamide-azolopyrimidine hybrids as IL-23 inhibitors, where cycloheptyl groups enhanced plasma exposure by 3.5× over cyclohexyl analogs. Modern synthetic strategies employ copper-catalyzed C–N coupling (Buchwald-Hartwig) and microwave-assisted amidation to achieve >80% yields of sterically hindered N-cycloheptyl benzamides [4]. Current efforts focus on asymmetric variants with chiral cycloheptyl groups to engage allosteric sites, exemplified by S-enantiomers showing 2–3× selectivity for HDAC isoforms [5].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8